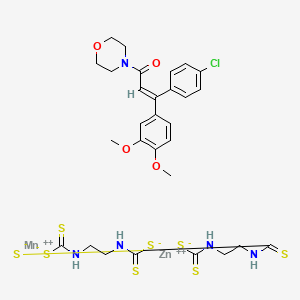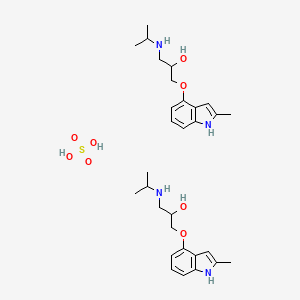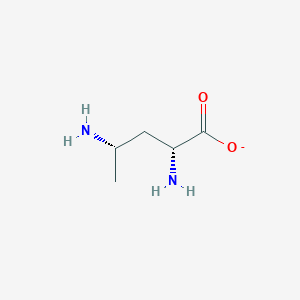
Isorotenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isorotenone is a naturally occurring isoflavone compound found in the roots and stems of various plants, particularly those in the Leguminosae family It is a member of the rotenoid family, which is known for its pesticidal and piscicidal properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isorotenone typically involves the reduction of 6a,12a-didehydrorotenoids using diisobutylaluminium hydride. This reduction leads to the formation of unstable trans-B/C-fusions, which are then epimerized to stable cis-forms under acidic conditions . The reduction of the ridge-tile-like cis-isorotenone by sodium borohydride occurs from one face to give a cis-12α-hydroxy product, while the flatter trans-structure is attacked from both faces to give trans-12α- and 12β-hydroxy products .
Industrial Production Methods: The extraction process involves isolating the compound from the plant material using solvents like ethanol or acetone .
Analyse Des Réactions Chimiques
Types of Reactions: Isorotenone undergoes various chemical reactions, including reduction, oxidation, and substitution. The reduction of this compound using sodium borohydride results in the formation of hydroxy products .
Common Reagents and Conditions:
Reduction: Sodium borohydride is commonly used for the reduction of this compound.
Substitution: Substitution reactions involving this compound are not extensively studied, but it is likely that nucleophilic substitution could occur under appropriate conditions.
Major Products Formed: The major products formed from the reduction of this compound include cis-12α-hydroxy and trans-12α- and 12β-hydroxy products .
Applications De Recherche Scientifique
Isorotenone has several scientific research applications due to its biological activities:
Chemistry: It is used as a model compound for studying the synthesis and reactions of rotenoids.
Biology: this compound’s pesticidal properties make it a subject of interest in biological studies related to pest control.
Industry: Its pesticidal properties are utilized in the development of agrochemicals for pest management.
Mécanisme D'action
Isorotenone exerts its effects through multiple mechanisms. It inhibits mitochondrial complex I, leading to the generation of reactive oxygen species and the onset of inflammatory processes . This inhibition disrupts cellular respiration, which is particularly effective in pests and fish, leading to their death.
Comparaison Avec Des Composés Similaires
Rotenone: Known for its use as a piscicide and insecticide.
Deguelin: Exhibits similar pesticidal properties and is used in pest management.
α-Toxicarol: Another rotenoid with pesticidal properties.
Isorotenone’s uniqueness lies in its specific reduction products and the stability of its cis-forms under acidic conditions .
Propriétés
Numéro CAS |
549-22-4 |
|---|---|
Formule moléculaire |
C23H22O6 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
(1S,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-one |
InChI |
InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-9,11,20-21H,10H2,1-4H3/t20-,21+/m1/s1 |
Clé InChI |
DJDRQIXLFYUYAA-RTWAWAEBSA-N |
SMILES |
CC(C)C1=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |
SMILES isomérique |
CC(C)C1=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC |
SMILES canonique |
CC(C)C1=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |
| 549-22-4 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoic acid](/img/structure/B1239130.png)




![6-(4,5-Dihydro-1H-imidazol-2-YL)-2-{5-[4-(4,5-dihydro-1H-imidazol-2-YL)phenyl]thien-2-YL}-1H-benzimidazole](/img/structure/B1239138.png)

